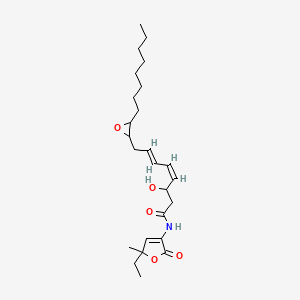

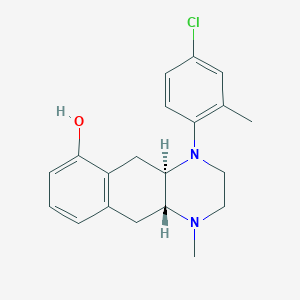

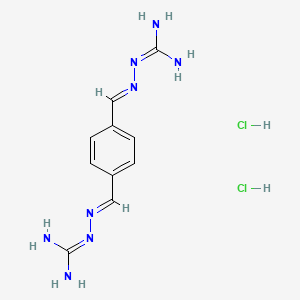

![molecular formula C14H17BrN2O2 B1242869 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester CAS No. 298198-52-4](/img/structure/B1242869.png)

1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester

Overview

Description

SSR180711, chemically known as 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, is a novel selective partial agonist of the alpha-7 subtype of nicotinic acetylcholine receptors. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive deficits associated with schizophrenia .

Mechanism of Action

Target of Action

SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptors (n-AChRs) . These receptors are primarily found in the brain and are involved in a variety of neurological processes.

Mode of Action

SSR180711 interacts with its target, the α7 n-AChRs, by binding to them with high affinity . This binding results in the activation of the receptor, leading to an increase in the receptor’s activity . As a partial agonist, SSR180711 doesn’t fully activate the receptor but enhances its response to natural ligands.

Biochemical Pathways

The activation of α7 n-AChRs by SSR180711 affects several biochemical pathways. It increases glutamatergic neurotransmission, leading to an increase in the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents evoked in CA1 pyramidal cells . This modulation of neurotransmission can have significant downstream effects on neuronal function and communication.

Pharmacokinetics

SSR180711 rapidly penetrates into the brain . The compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier, contribute to its bioavailability and efficacy as a therapeutic agent.

Result of Action

The activation of α7 n-AChRs by SSR180711 has several effects at the molecular and cellular levels. It induces large GABA-mediated inhibitory postsynaptic currents and small α-sensitive currents through the activation of presynaptic and somato-dendritic α7 n-AChRs, respectively . SSR180711 also increases long-term potentiation (LTP) in the CA1 field . These changes can enhance synaptic plasticity and improve cognitive function.

Action Environment

It’s worth noting that the efficacy of ssr180711 was retained after repeated treatment, indicating a lack of tachyphylaxia .

Biochemical Analysis

Biochemical Properties

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate interacts primarily with the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as calcium and sodium into the cell. The interaction of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate with this receptor results in partial agonism, meaning it activates the receptor but not to its full potential. This partial activation can modulate neurotransmission and has been linked to improvements in cognitive function .

Cellular Effects

The effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate on cells are multifaceted. In neuronal cells, it influences cell signaling pathways by modulating the activity of the alpha-7 nicotinic acetylcholine receptor. This modulation can lead to changes in intracellular calcium levels, which in turn can affect various cellular processes such as gene expression and neurotransmitter release. Additionally, this compound has been shown to have neuroprotective effects, potentially reducing cell death in neurodegenerative conditions .

Molecular Mechanism

At the molecular level, 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor. This binding induces a conformational change in the receptor, allowing the influx of cations into the cell. The partial agonism of this compound means that it does not fully activate the receptor, which can prevent overstimulation and potential excitotoxicity. This mechanism is crucial for its therapeutic potential, as it can enhance cognitive function without causing excessive neuronal activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate have been observed to change over time. The compound is relatively stable, but its activity can diminish with prolonged exposure due to potential degradation. Long-term studies have shown that while initial effects on cellular function are pronounced, there may be a gradual decrease in efficacy, highlighting the importance of understanding its stability and degradation pathways .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate vary with dosage. At lower doses, the compound can enhance cognitive function and provide neuroprotection. At higher doses, there may be adverse effects such as toxicity and behavioral changes. These findings underscore the need for careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is metabolized primarily in the liver. The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites can then be excreted from the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its movement within the body. Its distribution is not uniform, with higher concentrations observed in specific brain regions, particularly those involved in cognitive function .

Subcellular Localization

The subcellular localization of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is primarily within the neuronal cell membrane, where it interacts with the alpha-7 nicotinic acetylcholine receptor. This localization is critical for its function, as it needs to be in close proximity to the receptor to exert its effects. Additionally, there may be some localization within intracellular compartments, which could influence its overall activity and function .

Preparation Methods

The synthesis of SSR180711 involves several steps, starting with the preparation of the core structure, 1,4-diazabicyclo[3.2.2]nonane. This is followed by the esterification of the carboxylic acid group with 4-bromophenol. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a coupling agent like dicyclohexylcarbodiimide to facilitate the esterification process . Industrial production methods are not widely documented, but the synthesis likely follows similar steps with optimizations for large-scale production.

Chemical Reactions Analysis

SSR180711 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the bromophenyl group, potentially leading to dehalogenation.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: As a selective partial agonist, it serves as a valuable tool for studying the alpha-7 nicotinic acetylcholine receptors.

Biology: The compound is used to explore the role of alpha-7 receptors in neurotransmission and synaptic plasticity.

Industry: While its industrial applications are limited, the compound’s unique properties make it a candidate for further research and development in pharmaceutical industries.

Comparison with Similar Compounds

SSR180711 is unique in its selective partial agonist activity at the alpha-7 nicotinic acetylcholine receptors. Similar compounds include:

PHA-543613: Another selective alpha-7 receptor agonist with similar cognitive-enhancing properties.

PNU-120596: A positive allosteric modulator of the alpha-7 receptors, enhancing the effects of endogenous acetylcholine.

NS-1738: Another positive allosteric modulator with potential cognitive benefits.

Compared to these compounds, SSR180711’s partial agonist activity provides a balance between efficacy and receptor desensitization, making it a unique and valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name |

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLOZRCLQMJJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047359 | |

| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298198-52-4 | |

| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 298198-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SSR-180711 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF4P1U1666 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

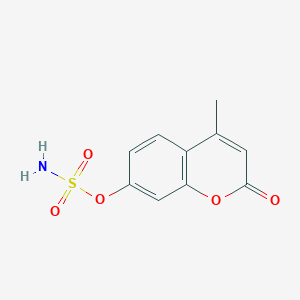

![(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1242786.png)

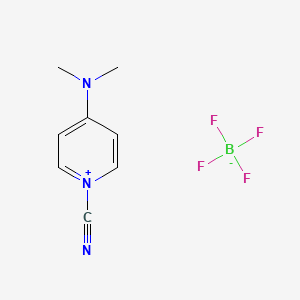

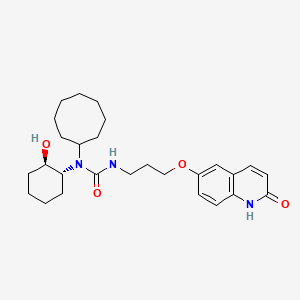

![Methyl (2S,3S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1242787.png)

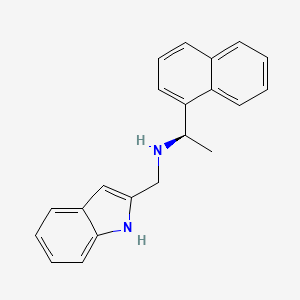

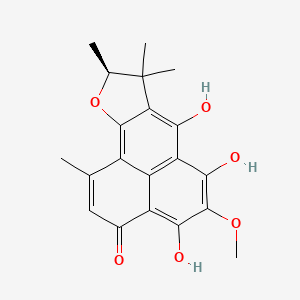

![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,11,13,37-heptahydroxy-17-[(8E,10E)-5-hydroxy-7-oxododeca-8,10-dien-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242793.png)

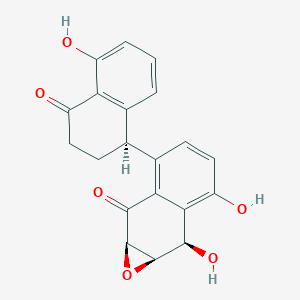

![2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B1242800.png)

![4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1242803.png)